molecular formula C11H19NO3 B8184501 tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate

tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate

Cat. No.: B8184501
M. Wt: 213.27 g/mol
InChI Key: OZNDNCZRIIVTBA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate” is a chemical substance listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate involves a series of chemical reactions that require specific conditions to achieve the desired product. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale chemical plants equipped with advanced technology to ensure high yield and purity. The process involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The production methods are designed to be efficient and cost-effective while adhering to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various catalysts (such as palladium on carbon). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated derivatives. Substitution reactions can result in the formation of various substituted compounds with different functional groups .

Scientific Research Applications

tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNDNCZRIIVTBA-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC(=O)C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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